1,5-Cyclooctadiyne

Description

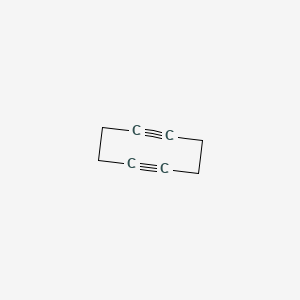

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cycloocta-1,5-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBAEOVIKFSRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC#CCCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198125 | |

| Record name | 1,5-Cyclooctadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49852-40-6 | |

| Record name | 1,5-Cyclooctadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Cyclooctadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,5 Cyclooctadiyne and Its Derivatives

Classical Synthetic Routes to 1,5-Cyclooctadiyne

The foundational approaches to the synthesis of this compound have traditionally relied on established organic reactions, namely dimerization and elimination reactions. These methods, while classical, form the bedrock upon which more advanced syntheses have been built.

Dimerization Reactions for Cyclic Diyne Formation

The concept of forming cyclic structures through the dimerization of smaller unsaturated fragments is a cornerstone of synthetic organic chemistry. In the context of this compound, this approach would theoretically involve the dimerization of a C4 unit containing two alkyne functionalities. While the direct dimerization of buta-1,3-diyne to form this compound is not a commonly reported high-yield process due to the propensity for polymerization and other side reactions, the principle is analogous to the well-established nickel-catalyzed dimerization of butadiene to form 1,5-cyclooctadiene (B75094). prepchem.comwikipedia.orgchemeurope.comresearchgate.net The challenges in controlling the regioselectivity and preventing linear oligomerization have made this a less-traveled path for the specific synthesis of this compound itself. However, metal-mediated cyclodimerization reactions of dienes have been extensively studied, providing a conceptual framework for how such a transformation could be approached. researchgate.net

Elimination Reactions in the Synthesis of this compound

Elimination reactions provide a more practical and widely applicable classical route to alkynes, and this strategy can be extended to the synthesis of cyclic diynes. The synthesis of alkynes via double dehydrohalogenation of vicinal or geminal dihalides is a fundamental transformation in organic chemistry. libretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This methodology can be conceptually applied to a suitably substituted cyclooctane (B165968) or cyclooctene (B146475) precursor to generate the two triple bonds of this compound.

The general strategy involves a two-step sequence: halogenation of a corresponding cycloalkene followed by a double elimination. libretexts.org For the synthesis of this compound, a potential precursor would be a cyclooctane ring bearing four leaving groups, such as halogens, at the appropriate positions (e.g., 1,2,5,6-tetrahalocyclooctane). Treatment of such a precursor with a strong base would then induce a double E2 elimination to furnish the desired diyne. The choice of base is critical, with sodium amide (NaNH2) in liquid ammonia (B1221849) often being employed for the synthesis of terminal alkynes due to its strength and ability to deprotonate the terminal alkyne, driving the reaction to completion. chemistrysteps.com For internal alkynes, other strong bases like potassium tert-butoxide can be utilized. The stereochemistry of the leaving groups and the adjacent protons is a crucial factor in the efficiency of the E2 elimination, with an anti-periplanar arrangement being optimal.

A plausible, though synthetically challenging, retrosynthetic pathway for this compound via elimination is depicted below:

| Precursor | Reaction | Product |

|---|---|---|

| 1,2,5,6-Tetrabromocyclooctane | Double Dehydrobromination | This compound |

| 1,5-Dichlorocycloocta-1,5-diene | Double Dehydrochlorination | This compound |

Modern Approaches to Functionalized this compound Analogs

Contemporary synthetic efforts have shifted towards the construction of more complex and functionalized derivatives of this compound. These modern approaches often focus on controlling stereochemistry and incorporating the diyne moiety into larger, more intricate molecular frameworks.

Stereoselective and Enantioselective Synthesis of Chiral Diyne Scaffolds

The development of stereoselective and enantioselective methods is a major focus of modern organic synthesis. While specific examples for the asymmetric synthesis of this compound derivatives are not extensively documented, the principles of asymmetric catalysis can be applied to create chiral building blocks that can be elaborated into such structures. For instance, enantioselective synthesis of functionalized cyclopentanones and other cyclic systems has been achieved through various catalytic cascade reactions. nih.govresearchgate.net These strategies often employ chiral catalysts, such as secondary amines or N-heterocyclic carbenes, to induce asymmetry.

A potential strategy for accessing chiral this compound derivatives could involve the enantioselective synthesis of a chiral cyclooctane or cyclooctene precursor, which is then converted to the diyne. For example, a chiral diol on a cyclooctane ring could be transformed into a bis-dihalide, which would then undergo a stereospecific double elimination. The synthesis of chiral cyclic compounds through enantioselective photocatalysis is another emerging area that could potentially be applied to create chiral precursors for this compound.

Incorporation of this compound into Polycyclic and Complex Molecular Architectures

The rigid, linear geometry of the alkyne functional group makes this compound an attractive building block for the construction of complex polycyclic and cage-like molecules. Polycyclic compounds, which feature multiple closed rings of atoms, are of significant interest in various fields of chemistry. wikipedia.org The diyne moiety can participate in a variety of cycloaddition reactions, such as [2+2+2] cycloadditions, to form new rings. ua.es For example, the reaction of a 1,3-butadiyne (B1212363) with an enyne can lead to the formation of substituted benzenes, demonstrating the utility of diynes in constructing aromatic systems. mdpi.com

The strained nature of the triple bonds in this compound can also be exploited in strain-promoted cycloaddition reactions, a powerful tool in bioconjugation and materials science. rsc.orgnih.govresearchgate.net By incorporating the this compound unit into a larger molecular framework, chemists can create novel topologies and investigate the properties of these unique architectures. The synthesis of heteroadamantanes and other polycyclic systems from cyclooctadiene highlights the versatility of the C8 ring as a scaffold for complex molecule construction.

Reactivity and Reaction Mechanisms of 1,5 Cyclooctadiyne

Strain-Promoted Cycloaddition Chemistry

The high degree of ring strain in 1,5-cyclooctadiyne makes it an exceptionally reactive substrate in cycloaddition reactions. The energy released by converting the strained alkyne to a less strained product significantly lowers the activation energy of these reactions, allowing them to proceed rapidly under mild conditions, often without the need for catalysts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Systems

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. The reaction's driving force is the release of ring strain from the cycloalkyne upon its [3+2] cycloaddition with an azide, forming a stable triazole. magtech.com.cnwikipedia.org Due to the substantial strain energy of the diyne system, this compound derivatives are highly reactive partners in SPAAC.

The reactivity of cyclooctynes in SPAAC is directly related to the degree of ring strain. Strategies to enhance reactivity often involve increasing this strain, for example, by fusing aromatic rings to the cyclooctyne (B158145) core or introducing fluorine atoms at the propargylic positions. magtech.com.cn While specific kinetic data for the parent this compound is not extensively documented, the reactivity of related cyclooctadiyne derivatives has been demonstrated. For instance, a cyclooctadiyne derivative has been successfully employed as a stapling reagent for peptides via SPAAC, highlighting its excellent performance in forming stable linkages. organic-chemistry.org

Chemical modifications to the cyclooctyne ring can further modulate reactivity. For example, the oxidation of a hydroxyl group on a dibenzocyclooctynol (DIBO) to a ketone was found to increase the rate of SPAAC. nih.gov Such modifications offer a handle for fine-tuning the electronic properties and, consequently, the cycloaddition kinetics of these systems.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions Utilizing this compound Derivatives

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal reaction known for its exceptionally fast kinetics. nih.gov This reaction involves the cycloaddition of an electron-poor diene, most commonly a 1,2,4,5-tetrazine, with an electron-rich dienophile. wikipedia.orgnih.gov Strained alkenes and alkynes are particularly effective dienophiles due to the release of ring strain upon reaction. wikipedia.org

The high ring strain of this compound and its derivatives makes them potent dienophiles for IEDDA reactions. The reaction between a tetrazine and a strained dienophile like a trans-cyclooctene (B1233481) is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹. iris-biotech.deresearchgate.netnih.gov The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder extrusion of dinitrogen to form a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. nih.gov

While direct kinetic studies on this compound as a dienophile are limited, the synthesis of functionalized dienophiles for IEDDA has been accomplished starting from the related 1,5-cyclooctadiene (B75094). nih.govwindows.net This underscores the utility of the cyclooctane (B165968) framework in constructing reactive partners for IEDDA. Given the enhanced reactivity associated with ring strain, it can be inferred that this compound derivatives would serve as highly reactive dienophiles in IEDDA reactions with tetrazines.

[3+2] Cycloadditions with Diverse 1,3-Dipoles

Beyond azides, the strained triple bonds of this compound systems readily undergo [3+2] cycloaddition reactions with a variety of other 1,3-dipoles. These reactions provide access to a diverse range of five-membered heterocyclic rings. Common 1,3-dipoles that react with cyclooctynes include nitrile oxides, nitrones, and diazocarbonyl derivatives.

Research on dibenzocyclooctyne (DIBO), a related strained alkyne, has provided valuable insights into the relative reactivities of different 1,3-dipoles. In a comparative study, the reaction of DIBO with a nitrile oxide was found to be significantly faster than with benzyl (B1604629) azide. The rate of cycloaddition of the nitrile oxide was fifty-seven times faster than the corresponding reaction with benzyl azide. In contrast, the reaction rates with a nitrone and a diazocarbonyl derivative were similar to that of the azide. researchgate.net This highlights the exceptional reactivity of nitrile oxides as 1,3-dipoles in strain-promoted cycloadditions.

The generation of nitrile oxides from the corresponding oximes allows for one-pot procedures where oxime formation, oxidation, and subsequent cycloaddition can be performed sequentially. researchgate.net This versatility, combined with the distinct reactivity profiles of different 1,3-dipoles, enables sequential metal-free click reactions for the multifunctionalization of molecules. researchgate.net

| 1,3-Dipole | Product | Relative Reaction Rate |

|---|---|---|

| Nitrile Oxide | Isoxazole | 57 |

| Benzyl Azide | Triazole | 1 |

| Nitrone | N-methyl Isoxazoline | ~1 |

| Diazocarbonyl | Pyrazole | ~1 |

Catalytic Transformations Involving this compound and its Ligands

The unique electronic and structural features of this compound also make it a substrate and a ligand precursor in various metal-catalyzed transformations. These reactions often involve the activation of the alkyne functionalities, leading to hydrogenation, hydrosilylation, and carbon-carbon bond formation.

Metal-Mediated Hydrogenation and Hydrosilylation Reactions

The triple bonds of this compound are susceptible to catalytic hydrogenation to yield the corresponding diene, monoene, or fully saturated cyclooctane. The selectivity of the hydrogenation is highly dependent on the catalyst, hydrogen pressure, and reaction conditions. Supported palladium catalysts, for instance, are commonly used for the partial hydrogenation of alkynes to alkenes. ethz.ch The selective semi-hydrogenation of alkynes to E- or Z-alkenes can be achieved using various catalytic systems, including those based on palladium, ruthenium, and other transition metals. rsc.orgresearchgate.net

In the context of the closely related 1,5-cyclooctadiene (COD), its hydrogenation has been studied in detail. The intrinsic kinetics of the hydrogenation of COD to cyclooctene (B146475) (COE) and subsequently to cyclooctane (COA) on a Pd/α-Al₂O₃ catalyst have been determined, with activation energies of 74 kJ/mol for the COD to COE step and 98 kJ/mol for the COE to COA step. rsc.org

Hydrosilylation, the addition of a silicon-hydrogen bond across a triple bond, is another important catalytic transformation. This reaction is a highly efficient method for the formation of vinylsilanes. Platinum complexes are often used as catalysts for hydrosilylation. scientificspectator.com Bis(alkynyl)(1,5-cyclooctadiene)platinum complexes have been investigated as precatalysts for the hydrosilylation of vinyl-functionalized polysiloxanes. tripod.comacs.org The activation of these precatalysts is proposed to initiate via the oxidative addition of the Si-H bond to the platinum center. acs.org Furthermore, cationic platinum complexes have been shown to catalyze the cyclization/hydrosilylation of 1,6-diynes, demonstrating the utility of such catalysts for the transformation of molecules containing multiple alkyne functionalities. nih.gov

Carbon-Carbon Bond Formation and Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.govwikipedia.org While this compound itself can be a target for synthesis via coupling reactions, its derivatives and the related 1,5-cyclooctadiene are also employed as ligands or substrates in such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used in organic synthesis. nih.gov Palladium complexes bearing 1,5-cyclooctadiene (COD) as a ligand are common precatalysts. For example, [Pd(COD)Cl₂] can be used to generate active catalysts for Suzuki cross-coupling reactions. researchgate.net

Asymmetric Catalysis with this compound-Derived Ligands

A thorough review of the scientific literature reveals a notable absence of research on the synthesis and application of chiral ligands derived from this compound or its stabilized analogues for asymmetric catalysis. The inherent instability and challenging synthesis of the parent compound, along with the specialized nature of its derivatives, appear to have precluded its development in this area of catalysis to date.

Ligand Exchange Kinetics in this compound Metal Complexes

Currently, there is no available data in the scientific literature concerning the formation of metal complexes with this compound or its derivatives, nor are there studies on the ligand exchange kinetics of such hypothetical complexes. The extreme reactivity of the strained diyne system likely prevents the isolation and characterization of stable organometallic complexes that would be necessary for kinetic analysis of ligand substitution reactions.

Self-Accelerating Reaction Kinetics in Multifunctional Diyne Systems

A remarkable feature of multifunctional diyne systems based on the this compound framework is the phenomenon of self-accelerating reaction kinetics. This has been extensively studied using the stabilized derivative, sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD). This molecule serves as a key monomer in novel step-growth polymerization methods due to its unique reactivity profile in double cycloaddition reactions. thieme-connect.comresearchgate.net

The underlying principle of this self-acceleration is a substantial increase in ring strain upon the first cycloaddition event. When one of the alkyne moieties in DIBOD undergoes a cycloaddition, such as a Diels-Alder or a strain-promoted azide-alkyne cycloaddition (SPAAC), the resulting ring fusion significantly distorts the remaining eight-membered ring. This distortion increases the strain on the second, unreacted alkyne, thereby activating it and dramatically accelerating its rate of reaction with a second reaction partner. thieme-connect.com

This kinetic behavior has been quantified in both Diels-Alder reactions and DSPAAC. For instance, in a double Diels-Alder reaction with an ortho-quinone, the rate constant for the second cycloaddition (k₂) was found to be 192 times larger than that of the first (k₁). thieme-connect.com Similarly, in a DSPAAC reaction used for a bimolecular ring-closure to form cyclic polymers, the rate constant for the reaction of the second alkyne (k₂) was determined to be 180 times larger than that for the first alkyne (k₁). acs.org

This self-accelerating property is highly advantageous in polymer synthesis. It allows for the production of high molecular weight polymers even under stoichiometric imbalance, a condition that typically limits polymer growth in conventional step-growth polymerization. researchgate.net

| Reaction Type | Reactant | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) | Acceleration Factor (k₂/k₁) | Reference |

|---|---|---|---|---|---|

| Diels-Alder | ortho-Quinone | Data not specified | Data not specified | 192 | thieme-connect.com |

| DSPAAC | 2,6-diisopropylphenyl azide | 0.712 | 128.16 | 180 | acs.org |

Other Cycloaddition and Addition Reactions of this compound

While specific experimental data on the cycloaddition reactivity of the parent this compound is unavailable due to its presumed transient nature, the chemistry of strained cyclic alkynes and diynes is well-established. These molecules are potent dienophiles and dipolarophiles, driven by the release of ring strain upon rehybridization of the alkyne carbons from sp to sp². researchgate.net

The reactivity of strained diynes can be inferred from studies on related systems:

[4+2] Cycloadditions (Diels-Alder Type): Computational and experimental studies on other conjugated diynes have shown they can act as the four-electron component in Diels-Alder type reactions, leading to highly strained cumulene intermediates. acs.org The DIBOD system readily undergoes Diels-Alder reactions with partners like ortho-quinones. thieme-connect.com

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Strain-promoted azide-alkyne cycloaddition (SPAAC) is a hallmark reaction of strained cyclooctynes. semanticscholar.orgmagtech.com.cn This reactivity is mirrored in strained diyne systems. For example, the DIBOD derivative is highly reactive towards organic azides, forming triazole products without the need for a catalyst. researchgate.netacs.org Other 1,3-dipoles, such as nitrile oxides and diazocarbonyl compounds, also undergo facile cycloadditions with strained cyclooctynes and are expected to react readily with strained diynes. nih.gov

Reactions with Tetrazines: Inverse-electron-demand Diels-Alder reactions with tetrazines are extremely fast with strained alkenes and alkynes. Strained diyne macrocycles have also been shown to be active in cycloadditions with tetrazines. rsc.org

In essence, the high degree of ring strain in this compound would make it an exceptionally reactive substrate in a wide array of cycloaddition and addition reactions. However, this same reactivity makes its isolation and direct study a formidable challenge, necessitating the use of stabilized derivatives or trapping experiments with highly reactive partners to probe its chemical behavior. nih.gov

Applications of 1,5 Cyclooctadiyne in Advanced Chemical Disciplines

1,5-Cyclooctadiyne in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of strained alkynes, often derived from precursors like 1,5-cyclooctadiene (B75094), has been pivotal in the development of bioorthogonal tools.

The design of bioorthogonal linkers and probes often leverages the high ring strain of cyclooctyne (B158145) derivatives. A prominent precursor, trans,trans-1,5-cyclooctadiene ((E,E)-COD), serves as a versatile starting material for creating a diverse range of these molecules. lboro.ac.uknih.gov A key strategy involves the synthesis of bifunctional trans-cyclooctene (B1233481) (TCO) linkers. nih.govelsevierpure.com These linkers can be synthesized through a 1,3-dipolar cycloaddition of (E,E)-COD with various azido-spacers that carry an electrophilic functional group, such as an NHS-ester or a maleimide. nih.govelsevierpure.com This approach allows for the generation of a variety of linker structures from a single precursor. lboro.ac.uknih.gov

One notable example is the synthesis of bicyclo[6.1.0]nonyne (BCN), a strained alkyne, which can be prepared in a straightforward manner from 1,5-cyclooctadiene via cyclopropanation. synaffix.com BCN and its functionalized derivatives have demonstrated excellent reaction kinetics in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. synaffix.commagtech.com.cn The ability to attach various functional groups, such as biotin or fluorescent dyes like Alexa Fluor 555, to the BCN core makes it a powerful tool for creating specific probes. synaffix.com

The table below summarizes some key bioorthogonal linkers and probes derived from 1,5-cyclooctadiene precursors.

| Precursor | Derivative | Reaction Type | Application |

| trans,trans-1,5-cyclooctadiene | Bifunctional TCO linkers | Inverse-electron-demand Diels-Alder (IEDDA) | Protein labeling, live-cell imaging |

| 1,5-Cyclooctadiene | Bicyclo[6.1.0]nonyne (BCN) | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Protein and glycan labeling |

The bioorthogonal linkers and probes derived from 1,5-cyclooctadiene precursors have been successfully employed in a variety of non-clinical targeted molecular labeling and bioconjugation applications. These methodologies often involve a two-step process. First, a biomolecule of interest is decorated with a bioorthogonal handle, such as an azide. Then, the corresponding strained alkyne probe, like a BCN derivative, is introduced, leading to a highly specific covalent linkage.

For instance, TCO-decorated constructs, created by reacting bifunctional TCO linkers with nucleophilic residues (like cysteine or lysine) on proteins, can be subjected to an inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines functionalized with fluorescent tags. nih.govelsevierpure.com This strategy has been successfully used to label bovine serum albumin (BSA) and the bacterial cell wall of Gram-positive Staphylococcus aureus, demonstrating its potential for live-cell imaging. nih.govelsevierpure.com Similarly, these linkers have been conjugated to monoclonal antibodies, such as Rituximab and Obinutuzumab, for stability studies. nih.gov

BCN-based probes have also been instrumental in labeling biomolecules. Functionalized BCN derivatives have been applied to the labeling of proteins and glycans. synaffix.com For example, an azido-containing virus capsid protein was successfully labeled with a BCN-Alexa Fluor 555 conjugate, and these labeled proteins could then assemble into fluorescent virus capsids. synaffix.com This highlights the utility of these methods in studying complex biological assemblies.

This compound in Polymer Science and Materials Synthesis

The reactivity of this compound and its derivatives also finds significant application in the synthesis of novel polymers and functional materials. The ability to undergo specific polymerization reactions allows for the creation of materials with well-defined structures and properties.

While direct information on Diels-Alder polymerization of this compound is limited, the diene analogue, 1,5-cyclooctadiene, is a known monomer in precision polymerization techniques. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a key strategy in polymerization to create complex polymer architectures. wikipedia.orgmasterorganicchemistry.comnih.gov This type of cycloaddition polymerization can be used to synthesize highly aromatic polyimides and their multiblock copolymers by reacting phenylethynyl end-functionalized oligomers with a bistetraphenylcyclopentadienone chain extender. rsc.org

The reactivity of strained cyclooctynes, derived from 1,5-cyclooctadiene, is also harnessed in post-polymerization functionalization. For example, a conjugated polymer containing dibenzocyclooctyne units can undergo rapid functionalization via SPAAC, allowing for the creation of a library of polymers with a consistent degree of polymerization but varying functionalities. mcmaster.ca This demonstrates a powerful method for tailoring the properties of conjugated polymers.

The synthesis of functional materials and conjugated polymers often relies on building blocks that can be polymerized in a controlled manner. rsc.orgrsc.orguchicago.edu The unique electronic and optical properties of conjugated polymers make them attractive for a variety of applications. Post-polymerization functionalization of conjugated polymers using click chemistry, such as SPAAC with cyclooctyne derivatives, allows for the efficient introduction of a wide range of functional groups. mcmaster.ca This approach enables the tuning of polymer properties, such as solubility and self-assembly behavior, which is crucial for the fabrication of functional materials. For instance, grafting polystyrene and polyethylene glycol azide-terminated polymers onto a dibenzocyclooctyne-containing polymer backbone has been used to create graft co-polymers with varying solubilities. mcmaster.ca

This compound in Complex Organic Synthesis and Natural Product Chemistry

The strained ring system of this compound and its derivatives makes them valuable building blocks in complex organic synthesis, including the total synthesis of natural products. nih.govresearchgate.netnih.govgrantome.com Their ability to undergo specific and often high-yielding reactions allows for the rapid construction of complex molecular architectures.

1,5-Cyclooctadiene itself is a versatile starting material for the synthesis of various cyclic compounds. evonik.com For example, it can be used as a catalyst in the [3+2] annulation of ketimines with alkynes to produce aminoindene derivatives. Furthermore, highly strained bicyclobutanes, which can be considered as related strained systems, are intriguing building blocks that provide rapid access to a rich variety of complex molecular scaffolds through addition, rearrangement, and insertion reactions. nih.gov The principles of strain-release reactivity are central to their utility in synthesis.

The application of cycloaddition reactions, a key feature of this compound chemistry, is a powerful strategy in the total synthesis of natural products. For example, the total synthesis of (−)-5-epi-vibsanin E was achieved using a rhodium-catalyzed [4+3] cycloaddition to rapidly generate the core tricyclic structure. nih.gov This highlights how the controlled reactivity of strained ring systems can be strategically employed to build complex natural product scaffolds efficiently.

Spectroscopic and Computational Characterization of 1,5 Cyclooctadiyne Systems

Advanced Spectroscopic Techniques for Structural and Mechanistic Investigations

Detailed experimental findings for the parent 1,5-cyclooctadiyne molecule are not present in the available literature for the spectroscopic techniques listed below. The high reactivity of the molecule is the likely reason for the absence of such characterization data.

Vibrational Spectroscopy (FTIR, Raman) of this compound and its Complexes

No specific Fourier-transform infrared (FTIR) or Raman spectroscopy data for this compound or its direct complexes could be located in the searched scientific literature. For such a molecule, one would anticipate characteristic C≡C stretching vibrations in the alkyne region of the spectra (approximately 2100-2260 cm⁻¹), though the significant ring strain would likely shift these frequencies compared to linear alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

There is no available experimental Nuclear Magnetic Resonance (NMR) data for this compound. Conformational and electronic analysis of this strained molecule would be of significant interest, but its probable instability has precluded these measurements.

Mass Spectrometry for Molecular Identification and Reaction Intermediate Detection

While a compound entry exists for this compound in chemical databases, detailing its molecular formula as C₈H₈ and a molecular weight of 104.15 g/mol , specific experimental mass spectra are not provided. Mass spectrometry would be a crucial tool for identifying the molecule and any reaction intermediates, but no such studies have been published.

X-ray Crystallography for Solid-State Structural Elucidation

No X-ray crystallographic data for this compound is available. Obtaining a single crystal of this likely unstable compound would be a significant challenge. However, X-ray structural analysis has been successfully employed to characterize derivatives. For example, the crystal structure of chiral dibenzo-cycloocta-bis-triazoles, which are synthesized from a sym-dibenzo-1,5-cyclooctadiene-3,7-diyne precursor, has been determined. This demonstrates that solid-state structural elucidation is possible for stabilized cyclooctadiyne scaffolds.

Photoelectron Spectroscopy for Electronic Structure Profiling

Experimental photoelectron spectroscopy data for this compound, which would provide direct insight into its electronic structure and orbital energies, could not be found in the literature.

Circular Dichroism (CD) for Chiral this compound Derivatives

There is no literature on the circular dichroism (CD) of chiral derivatives of the parent this compound. However, electronic circular dichroism has been used to study the properties of chiral dibenzo-cycloocta-bis-triazoles, synthesized via strain-promoted alkyne-azide cycloaddition from a dibenzo-diyne. This research highlights the application of CD spectroscopy in characterizing the chiroptical properties of more complex molecules containing the cyclooctadiyne framework.

Computational Chemistry and Theoretical Modeling of this compound

The highly strained and reactive nature of this compound makes its experimental study exceptionally challenging. Consequently, computational chemistry and theoretical modeling have become indispensable tools for understanding its fundamental properties. wikipedia.org These methods allow for the in-silico investigation of its structure, stability, and reactivity, providing insights that are difficult or impossible to obtain through laboratory experiments. wikipedia.org

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity Pathways

Quantum mechanical calculations are foundational to understanding the electronic makeup and potential chemical behavior of molecules like this compound. High-level ab initio methods are employed to solve approximations of the Schrödinger equation, yielding detailed information about the molecule's energetic landscape. anl.gov

One of the key applications of QM calculations for this system is determining its stability relative to other structural isomers. The chemical formula C8H8 corresponds to a vast number of isomers, each with unique arrangements of atoms and bonds. researchgate.net High-accuracy thermochemical protocols, such as W1-F12, which approximates the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] level of theory at the complete basis set limit, have been used to establish a precise energetic hierarchy of dozens of C8H8 isomers. researchgate.net Such studies encompass a wide array of hydrocarbon structures, including polyynes, cumulenes, and highly strained rings, providing a crucial energetic context for this compound. researchgate.net By calculating the total electronic energy of each isomer, a relative energy landscape can be constructed, identifying the most and least stable forms. For instance, the energies of 45 different C8H8 isomers have been calculated relative to the most stable structure, styrene. researchgate.net These calculations reveal the significant energetic penalty associated with the strained ring and bent triple bonds in this compound.

Furthermore, these computational approaches can map out potential reactivity pathways. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of different chemical transformations, such as cycloadditions, isomerizations, or decompositions. This provides a theoretical framework for predicting the currently unknown chemistry of this compound.

Density Functional Theory (DFT) Studies on Diyne Complexes and Adsorption

Density Functional Theory (DFT) offers a computationally efficient yet accurate alternative to traditional ab initio methods, making it a widely used tool in computational chemistry. mdpi.com DFT is particularly valuable for studying larger systems, such as complexes of this compound with metal atoms or its adsorption onto surfaces. mdpi.com

While specific DFT studies on this compound complexes are not prevalent in the literature, the methodology is well-established for analogous systems. DFT calculations can predict the geometry of coordination complexes, the nature of the bonding between the diyne and a metal center, and the binding energies. This information is critical for understanding how the diyne might function as a ligand in organometallic chemistry.

In the context of surface science, DFT is used to model the adsorption of molecules onto solid substrates. These calculations can determine the most stable adsorption sites, the orientation of the molecule on the surface, and the adsorption energy. Such studies are crucial for applications in catalysis and materials science, predicting how the strained triple bonds of this compound might interact with and be activated by a surface. digitellinc.com

Conformational Analysis and Strain Energy Calculations of this compound

The defining feature of this compound is its immense ring strain, a consequence of forcing the normally linear sp-hybridized carbon atoms of the alkyne groups into a small, cyclic structure. Computational methods are the primary means of quantifying this strain. researchgate.net

Conformational analysis involves identifying the lowest-energy three-dimensional shapes a molecule can adopt. For a flexible ring like cyclooctane (B165968), multiple conformations (e.g., boat-chair, twist-boat) exist. However, the rigidity of the two triple bonds in this compound severely restricts its conformational freedom. Computational geometry optimization can determine the preferred conformation and its precise bond lengths and angles.

Strain energy is calculated by comparing the energy of the actual, strained molecule with that of a hypothetical, strain-free reference compound. researchgate.net This can be achieved through various computational schemes, such as homodesmotic reactions, where the number and type of bonds are conserved on both sides of a model reaction. DFT is a common method for calculating the energies required for these analyses. digitellinc.com The calculated strain energy for this compound is expected to be exceptionally high, indicating significant stored potential energy and a high propensity to undergo reactions that relieve this strain. Specialized computational tools can even visualize how strain is distributed across the molecular framework, identifying the specific bonds and angles that are most deformed. researchgate.net

| Isomer | Chemical Structure Type | Calculated Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Styrene | Aromatic / Alkene | 0.0 | W1-F12 |

| Cubane | Strained Polycyclic | High | W1-F12 |

| Cyclooctatetraene | Anti-aromatic | Moderate | W1-F12 |

| This compound | Strained Cyclic Diyne | Very High (Predicted) | W1-F12 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful lens for viewing the step-by-step process of chemical reactions at the atomic level. researchgate.net For a highly reactive and likely transient species such as this compound, computational elucidation of reaction mechanisms is not just helpful but essential.

By mapping the potential energy surface, theoretical chemists can trace the lowest energy path from reactants to products. This involves locating the structures of transition states—the highest energy points along the reaction coordinate—and calculating their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For this compound, computational studies could explore mechanisms for dimerization, polymerization, or cycloaddition reactions, which are expected pathways for relieving its high strain. DFT and other quantum mechanical methods can model the approach of reactants, the breaking and forming of bonds, and the formation of products, providing a complete, dynamic picture of the reaction. These theoretical predictions can guide future experimental efforts to trap or observe the products of its reactions.

Modeling of Reaction Kinetics in Diyne-Based Systems

Building upon the elucidation of reaction mechanisms, computational chemistry can also be used to model the kinetics of reactions involving this compound. Reaction kinetics describes how fast a reaction proceeds, which is governed by factors like temperature, pressure, and the concentrations of reactants.

Using the activation energies derived from transition state theory and quantum mechanical calculations, it is possible to calculate theoretical rate constants for elementary reaction steps. These rate constants can then be used as input for kinetic models, which consist of a set of differential equations describing the change in concentration of each chemical species over time.

Future Directions and Emerging Research Avenues for 1,5 Cyclooctadiyne

Development of Novel 1,5-Cyclooctadiyne Scaffolds with Tunable Reactivity

A primary focus of future research lies in the rational design and synthesis of novel this compound scaffolds with precisely controlled reactivity. By introducing various functional groups and structural modifications to the cyclooctadiyne ring, scientists aim to fine-tune its electronic properties and steric environment. This tailored approach allows for greater control over subsequent chemical transformations.

One promising strategy involves the synthesis of 3-substituted 1,5-cyclooctadienes, which can be achieved through methods like lithiation followed by reaction with electrophiles such as alkyl halides or ethylene (B1197577) oxide. researchgate.netnih.gov This approach yields functionalized COD derivatives in high purity, providing building blocks with pendant groups suitable for immobilization on solid supports or for incorporation into more complex architectures. researchgate.netnih.gov Another avenue of exploration is the synthesis of the highly strained (E,E)-1,5-cyclooctadiene isomer, which exhibits exceptional reactivity in click chemistry reactions, comparable to strained cyclooctynes. researchgate.netrsc.org Computational studies have been instrumental in predicting the strain energy and reactivity of such isomers, guiding synthetic efforts toward molecules with desired characteristics. researchgate.net

The development of these tunable scaffolds is not merely an academic exercise. It holds significant potential for applications in chemical biology and polymer chemistry, where the ability to control reaction kinetics and selectivity is paramount. researchgate.netrsc.org For instance, COD derivatives are being designed as linkers in bioorthogonal labeling and for the construction of step-growth polymers.

Exploration of New Catalytic Systems for Stereoselective Diyne Transformations

The rigid, strained geometry of this compound presents both a challenge and an opportunity for the development of new catalytic systems capable of stereoselective transformations. A major goal in this area is to control the three-dimensional arrangement of atoms in the products of COD reactions, which is crucial for applications in pharmaceuticals and materials science.

Transition metal catalysts, particularly those based on rhodium, iridium, nickel, and palladium, are at the forefront of this research. samaterials.comsamaterials.comnih.govtcichemicals.comrsc.orgrsc.org For example, rhodium(I) and iridium(I) complexes with COD are widely used as catalyst precursors for a variety of reactions. scirp.orgamericanelements.commdpi.com Researchers are exploring how different ligands attached to the metal center can influence the stereochemical outcome of reactions. For instance, the bisdihydroxylation of 1,5-cyclooctadiene (B75094) using a catalytic amount of osmium tetroxide has been shown to proceed with high syn-selectivity, a result attributed to the formation of an intramolecular osmium(VI) bisglycolate ester. tandfonline.com

Recent studies have also focused on the nickel-catalyzed alkenylative cyclization of 1,6-enynes, where 1,5-cyclooctadiene is a common ligand, to produce substituted pyrrolidines and dihydrofurans with high chemo- and stereoselectivity. nih.gov Furthermore, iridium clusters have been investigated as catalyst precursors for the selective hydrogenation of 1,5-cyclooctadiene to cyclooctene (B146475), suppressing the complete hydrogenation to cyclooctane (B165968). researchgate.net The development of air-stable nickel precatalysts is also a significant advance, making these catalytic systems more convenient and user-friendly. tcichemicals.com

Table 1: Examples of Catalytic Systems for this compound Transformations

| Catalyst System | Transformation | Key Feature |

| Catalytic Osmium Tetroxide | Bisdihydroxylation | High syn-selectivity tandfonline.com |

| Nickel/Ligand System | Alkenylative Cyclization of 1,6-enynes | High chemo- and stereoselectivity nih.gov |

| Iridium Clusters | Selective Hydrogenation | High selectivity for cyclooctene over cyclooctane researchgate.net |

| [Rh(L-alaninate)(cod)] | Asymmetric Polymerization of Phenylacetylenes | Produces polymers with a preferential one-handed helical structure mdpi.com |

| [(allyl)PdCl]₂/COD | Hydrohalogenation of Alkynyl Halides | Regio- and stereoselective synthesis of (Z)-1,2-dihaloalkenes rsc.org |

Advanced Materials Science Applications of this compound-Containing Polymers

The incorporation of the this compound unit into polymer backbones is a rapidly growing field with the potential to create advanced materials with novel properties. The inherent reactivity and rigid structure of the COD moiety make it an excellent candidate for producing polymers with high thermal stability, specific mechanical properties, and tailored degradability.

One exciting application is in the synthesis of π-conjugated polymers through dehalogenative polycondensation, where nickel complexes of COD serve as effective catalysts. acs.org These materials are of interest for their electronic properties and potential use in organic electronics. Ring-opening metathesis polymerization (ROMP) is another powerful technique used to create well-defined linear polyolefins from COD. nih.gov A particularly innovative approach is polymerization-induced self-assembly (PISA), where ROMP is used to synthesize amphiphilic block copolymers that self-assemble into nanoparticles. nih.gov

Furthermore, researchers are exploring the synthesis of polymers from hydrocarbon-substituted 1,5-cyclooctadienes to produce elastomers and other molded articles. google.com The development of degradable polymers derived from renewable resources is also a key focus. For example, controlled cascade metathesis polymerization of enyne monomers derived from levoglucosenone, a biomass product, can yield polymers with tunable degradation rates and high glass transition temperatures. rsc.org The ability to control the polymer architecture and properties by modifying the COD-containing monomer is a significant advantage of these synthetic strategies.

Synergistic Approaches Combining Experimental and Computational Methodologies in Diyne Research

The synergy between experimental synthesis and theoretical computation is becoming increasingly vital for advancing research on this compound. Computational methods, such as Density Functional Theory (DFT), provide deep insights into the molecular structure, electronic properties, and reaction mechanisms that are often difficult to probe through experiments alone. scirp.orgacs.orgacs.orgnih.govsemanticscholar.org

For example, DFT calculations have been used to study the stability of different conformations of metal-COD complexes, revealing that while a D2 structure might be more stable in the gas phase, the complexes often adopt a D2h symmetry in the solid state. scirp.orgsemanticscholar.org These computational studies help in understanding the electronic structure and the nature of the metal-ligand bonding, which in turn influences the complex's reactivity. acs.orgnih.gov

This integrated approach is also crucial for understanding reaction mechanisms. Computational studies combined with kinetic experiments have been used to elucidate the dissociative ligand substitution process in cobalt-COD precatalysts for hydrogenation reactions. nih.govcdnsciencepub.com Similarly, the combination of experimental and theoretical studies on halogen bonding in adducts of platinum(II)-COD complexes has provided a detailed understanding of the noncovalent interactions that govern the formation of supramolecular structures. acs.org By using computational tools to predict reactivity and guide experimental design, researchers can accelerate the discovery and development of new catalysts, materials, and applications for this compound.

Q & A

Q. What are the established synthetic routes for 1,5-cyclooctadiyne, and how can their efficiencies be optimized?

- Methodological Answer : this compound is synthesized via base-mediated elimination from precursors like 2.13 (a cyclooctene-yne derivative). However, competing side reactions during elimination (e.g., base addition to the diyne) often lead to low yields (~12% overall yield from precursor 2.13). Optimization strategies include:

- Stepwise synthesis : Separating elimination and Diels-Alder reaction steps to minimize side products .

- Base stoichiometry control : Using ≥2 equivalents of base to drive elimination while monitoring reaction progress via GC-MS .

- Alternative precursors : Starting from 1,5-cyclooctadiene, as described by Detert et al. (1994), though yields remain challenging .

Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound and its derivatives?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and track reaction intermediates (e.g., cyclooctene-ynes) by comparing retention times and fragmentation patterns .

- Photoelectron Spectroscopy (PES) : Reveals electronic structure by measuring ionization potentials of π-orbitals. For this compound, PES data show split π-orbital energies due to cis-bent triple bonds, aiding in electronic state assignments .

- Thermodynamic Analysis : Differential scanning calorimetry (DSC) and heat capacity measurements (e.g., from NIST data) quantify phase transitions and stability .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways in this compound elimination reactions?

- Methodological Answer : Competing pathways arise from the high reactivity of the diyne moiety. Key mechanisms include:

- Base-Induced Side Reactions : Nucleophilic attack on the triple bond, forming undesired adducts. Kinetic studies using in situ IR spectroscopy can monitor intermediate formation .

- Thermodynamic Control : Computational models (e.g., DFT) predict transition states for elimination versus side reactions. Activation energies for cycloaddition reactions with nitrones are lowered by localized LUMO orbitals in intermediates .

Q. How do computational models elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Orbital Localization Techniques : MINDO/2 and SPINDO models reveal that cis-bent triple bonds (θ < 20°) split π-orbital energies by <0.2 eV, explaining the radical cation’s electronic behavior in PES .

- Reaction Coordinate Analysis : Calculated activation energies (e.g., for [3+2] cycloadditions) highlight the role of alkyne LUMO localization in enhancing dipolarophile reactivity .

Q. What contradictions exist in thermodynamic data for this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in heat capacity (e.g., 198.9 J/mol·K gas phase vs. 48.24 J/mol·K condensed phase) may arise from differing experimental conditions (e.g., temperature ranges: 6–320 K). Resolution strategies:

- Cross-Validation : Compare NIST thermochemical datasets with independent calorimetric measurements .

- Ab Initio Calculations : Use Gaussian-4 (G4) theory to predict gas-phase enthalpies and reconcile experimental vs. computational deviations .

Q. How does this compound serve as a precursor in click chemistry applications?

- Methodological Answer :

- Photocaged Derivatives : Cyclopropenone-caged dibenzo[a,e]cyclooctadiyne (Photo-DIBOD) enables spatiotemporal control in strain-promoted azide-alkyne cycloaddition (SPAAC). Irradiation (350–420 nm) releases the reactive diyne, enabling bioorthogonal protein functionalization .

- Nanocrystal Suspensions : Improve aqueous compatibility of hydrophobic diynes (e.g., Photo-DIBOD nanocrystals show 4× higher quantum yields than solutions) .

Q. What strategies improve quantum yields in photochemical reactions involving cyclooctadiyne derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.